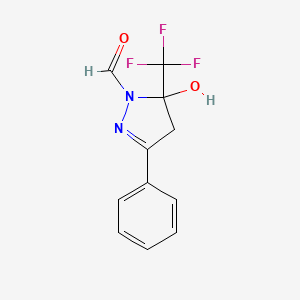

5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Description

Properties

IUPAC Name |

5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazole-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c12-11(13,14)10(18)6-9(15-16(10)7-17)8-4-2-1-3-5-8/h1-5,7,18H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNCCSWNJMPOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1(C(F)(F)F)O)C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Reactivity of the Carbaldehyde Group (CHO)

The aldehyde group undergoes condensation reactions with nucleophilic partners.

Reaction with Active Methylene Compounds

-

Mechanism : The aldehyde reacts with aromatic ketones (e.g., acetophenone) in basic conditions to form α,β-unsaturated ketones via aldol-like condensation .

-

Example : Reaction with 2,4-dichloro-5-fluoroacetophenone yields chalcone derivatives .

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldol condensation | EtONa, methanol | α,β-Unsaturated ketones |

Reactivity of the Hydroxyl Group (OH)

The hydroxyl at position 5 participates in acylation and esterification .

Acylation

-

Mechanism : The hydroxyl group reacts with carboxylic acid chlorides (e.g., acetyl chloride) in the presence of bases like calcium hydroxide, forming 4-acyl derivatives .

-

Example : Reaction with trimethyl orthoacetate followed by hydrolysis yields 4-acyl-5-hydroxy-pyrazoles .

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Carboxylic acid chlorides, Ca(OH)₂ | 4-Acyl derivatives |

Oxidation Reactions

The aldehyde group can be oxidized to carboxylic acids , while the hydroxyl group may undergo oxidation to a ketone.

Oxidation of Aldehyde to Carboxylic Acid

-

Mechanism : Potassium permanganate (KMnO₄) in acidic or basic conditions converts the aldehyde to a carboxylic acid .

-

Example : Oxidation of pyrazole-4-carbaldehyde derivatives yields pyrazole-4-carboxylic acids .

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H+/pyridine | Carboxylic acid |

Condensation with Hydrazines

The aldehyde reacts with hydrazines to form hydrazones , which can cyclize further.

Hydrazone Formation

-

Mechanism : Reaction with hydrazines (e.g., thiosemicarbazide) forms hydrazones, which may undergo cyclization to form oxadiazoles or other heterocycles .

-

Example : Pyrazolecarbaldehydes react with hydrazines to form pyrazolyloxadiazoles .

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrazine condensation | Hydrazines, acidic conditions | Pyrazolyloxadiazoles |

Reactivity of the Trifluoromethyl Group (CF₃)

The CF₃ group is electron-withdrawing , stabilizing adjacent functional groups and influencing regioselectivity in reactions .

-

Impact : Enhances the electrophilicity of the pyrazole ring, facilitating reactions at adjacent positions (e.g., aldehyde condensation) .

Cyclocondensation Reactions

The compound can participate in multicomponent reactions to form complex heterocycles.

Reaction with Active Methylene Compounds and Amines

-

Mechanism : Reaction with methyl acetoacetate and ethyl 3-aminocrotonate forms dihydropyridine derivatives .

-

Example : Cyclocondensation with methyl acetoacetate yields dihydropyridine-3,5-dicarboxylates .

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Cyclocondensation | Methyl acetoacetate, ethyl 3-aminocrotonate | Dihydropyridines |

Electrophilic Substitution

The pyrazole ring may undergo electrophilic substitution , though the CF₃ and CHO groups deactivate the ring .

-

Potential Reactions : Limited due to electron-withdrawing substituents; may require harsh conditions .

Biological Activity-Driven Reactions

While not directly chemical reactions, the compound’s biological activity (e.g., antioxidant, antifungal) may involve free radical scavenging or coordination with enzymes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising antimicrobial properties. The introduction of a trifluoromethyl group enhances the biological activity of these compounds. A study demonstrated that 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole derivatives showed significant antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism involves modulation of the NF-kB signaling pathway, which is crucial in inflammation .

Cytotoxicity Against Cancer Cells

Recent investigations into the cytotoxic effects of this compound against various cancer cell lines have shown promising results. It was found to induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), making it a candidate for further development as an anticancer agent .

Materials Science

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing novel materials with unique properties. Its ability to form coordination complexes with metal ions has been explored, leading to materials with enhanced electrical and thermal conductivity. These materials are potentially useful in electronic applications .

Polymer Chemistry

In polymer science, 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole has been utilized to develop high-performance polymers. Its incorporation into polymer matrices improves thermal stability and mechanical strength, making it suitable for applications in aerospace and automotive industries .

Organic Synthesis

Building Block for Complex Molecules

This compound is recognized as a versatile building block in organic synthesis. It can be employed to create more complex pyrazole derivatives through various chemical reactions such as nucleophilic substitutions and cycloadditions. Its multifunctional nature allows chemists to explore diverse synthetic pathways .

Catalytic Applications

Recent studies have highlighted its utility as a catalyst in organic reactions, particularly in promoting C–C bond formation. The unique electronic properties imparted by the trifluoromethyl group enhance the reactivity of the compound, making it an effective catalyst for various transformations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Avezov et al., 2016 | Antimicrobial | Significant activity against multiple bacterial strains |

| ResearchGate Study | Anti-inflammatory | Inhibition of cytokine production via NF-kB modulation |

| IUCr Data | Materials Science | Development of conductive materials from coordination complexes |

| PMC Article | Cancer Research | Induction of apoptosis in breast and prostate cancer cells |

Mechanism of Action

The mechanism of action of 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoline Derivatives

Substituent Effects on Molecular Geometry

The dihedral angles between the pyrazole ring and aromatic substituents are critical for understanding planarity and intermolecular interactions. Key comparisons include:

- Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound introduces strong electron-withdrawing effects, reducing electron density on the pyrazole ring compared to halogenated analogs (e.g., 4-bromo or 4-chloro derivatives). This may enhance stability against nucleophilic attack .

Biological Activity

5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antitumor, anti-inflammatory, and antibacterial effects, supported by case studies and research findings.

Chemical Structure

The compound possesses a five-membered dihydropyrazole ring with a trifluoromethyl group and a phenyl substituent. Its molecular formula is , and it exhibits unique structural characteristics that contribute to its biological activity. The crystal structure reveals that the dihydropyrazole ring is approximately planar, with adjacent molecules linked through hydrogen bonds, forming helical chains in the solid state .

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective anticancer agents. The compound has shown promising results against various cancer cell lines:

- In vitro Studies : The compound demonstrated significant antiproliferative effects on breast cancer cell lines MDA-MB-231 and MCF-7. A study reported that certain pyrazoles exhibited enhanced cytotoxicity when combined with doxorubicin, indicating a potential for synergistic effects in cancer therapy .

- Mechanism of Action : The antitumor mechanism is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival, including BRAF(V600E) and EGFR pathways .

Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators and cytokines, making them candidates for treating conditions like arthritis and other inflammatory diseases. The specific pathways affected include NF-kB signaling, which plays a crucial role in inflammation .

Antibacterial Activity

This compound has demonstrated antibacterial effects against various strains of bacteria. Studies have shown that pyrazole derivatives can inhibit bacterial growth by disrupting bacterial cell wall synthesis and function .

Case Studies

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Identified significant cytotoxic effects of pyrazoles in breast cancer cells; noted synergistic effects with doxorubicin. |

| Parish et al. (1984) | Evaluated antifungal activity of related pyrazole compounds against phytopathogenic fungi; suggested broad-spectrum antimicrobial potential. |

| Recent Anticancer Studies | Demonstrated inhibition of multiple cancer cell lines; highlighted the importance of structural modifications for enhanced activity. |

Q & A

Q. What are the established synthetic routes for 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of α,β-diketones with hydrazine hydrate. For example:

- Method A : Refluxing 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydrazine hydrate in ethanol yields the dihydropyrazole intermediate. This method produces the target compound with a melting point of 415–416 K .

- Method B : Vilsmeier–Haack formylation can introduce the carbaldehyde group at position 1. This involves reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under controlled conditions .

Q. Key Variables :

- Temperature : Higher temperatures (e.g., reflux) favor cyclization but may lead to dehydration byproducts.

- Solvent : Ethanol promotes intermediate stability, while DMF is critical for formylation.

- Stoichiometry : Excess hydrazine (1.2–1.5 equiv) improves diastereoselectivity.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state conformation?

X-ray crystallography reveals:

- A buckled dihydropyrazole ring with a phenyl substituent tilted at 14.7° .

- Intermolecular N–H⋯O and O–H⋯N hydrogen bonds forming helical chains along the b-axis (Table 1) .

| Hydrogen Bond | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O | 2.85 | 168 |

| O–H⋯N | 2.72 | 175 |

These interactions influence packing efficiency and may affect solubility and stability.

Q. What analytical techniques are recommended for detecting impurities or byproducts during synthesis?

- HPLC-MS : Identifies dehydration byproducts (e.g., fully aromatic pyrazoles) .

- ¹H/¹³C NMR : Distinguishes diastereomers via splitting patterns (e.g., methine protons at δ 4.5–5.0 ppm) .

- TGA-DSC : Detects thermal decomposition products (e.g., loss of hydroxyl group above 420 K) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of dihydropyrazole intermediates instead of fully aromatic pyrazoles?

The electron-withdrawing trifluoromethyl group destabilizes the conjugated system, favoring retention of the dihydro structure. Computational studies (DFT) suggest that the intermediate’s planar transition state during cyclization is stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

Q. How do substituents (e.g., trifluoromethyl, phenyl) influence biological activity in related pyrazole derivatives?

- Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

- Hydroxyl Group : Enables hydrogen bonding with enzyme active sites (e.g., TNF-α inhibition ).

- Carbaldehyde : Acts as a Michael acceptor in covalent inhibitor design .

Q. SAR Table :

| Substituent | Biological Impact | Reference |

|---|---|---|

| Trifluoromethyl | Increased enzyme inhibition potency | |

| 2-Hydroxyphenyl | Enhanced antibacterial activity | |

| 4-Fluorophenyl | Improved CB1 receptor antagonism |

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Molecular Docking : Predict binding affinity to CB1 receptors (PDB: 5TGZ) by optimizing substituent orientation .

- MD Simulations : Assess stability of hydrogen-bonded networks in aqueous environments .

- QSAR Models : Correlate logP values with cytotoxicity profiles .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

- Case Study : Discrepancies in ¹⁹F NMR shifts (δ -62 to -65 ppm) may arise from residual DMF in Vilsmeier–Haack reactions. Purification via column chromatography (silica gel, EtOAc/hexane) resolves this .

- Crystallographic Validation : Single-crystal X-ray diffraction confirms stereochemical assignments when NMR is ambiguous .

Q. How does polymorphism affect the compound’s physicochemical properties?

Polymorphs arise from variations in hydrogen-bonding networks (e.g., helical vs. linear chains). Differences include:

- Solubility : Helical forms (monoclinic P2₁/c) exhibit lower aqueous solubility due to tight packing .

- Stability : Orthorhombic polymorphs decompose at higher temperatures (TGA data) .

Q. Methodological Recommendations :

- Optimize Synthesis : Use Method A for gram-scale production and Method B for functionalization.

- Characterize Thoroughly : Combine XRD, NMR, and thermal analysis to address structural ambiguities.

- Leverage SAR : Prioritize trifluoromethyl and hydroxyl substituents for bioactive derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.